6-Chloro-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride
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Overview
Description
6-Chloro-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride is a chemical compound with significant potential in various fields of scientific research It is characterized by its unique structure, which includes a naphthyridine core substituted with a chloro group and a piperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors to form the naphthyridine ring system.
Introduction of the Chloro Group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Piperidinyl Moiety: The piperidinyl group is introduced through nucleophilic substitution reactions, often using piperidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups in place of the chloro group.
Scientific Research Applications
6-Chloro-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Piperidinyl)-1H-benzimidazole: Similar structure with a benzimidazole core.
2-(4-Piperidinyl)-3-(pyridin-3-yl)-1H-indole: Contains an indole core with a piperidinyl group.
Uniqueness
6-Chloro-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride is unique due to its naphthyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-chloro-2-piperidin-4-yl-1,8-naphthyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3.2ClH/c14-11-7-10-1-2-12(17-13(10)16-8-11)9-3-5-15-6-4-9;;/h1-2,7-9,15H,3-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUINJXAQPBQLFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=NC=C(C=C3C=C2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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